molecular formula C27H19NO6 B12210400 N-[2-(6,7-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-1,3-benzodioxole-5-carboxamide

N-[2-(6,7-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-1,3-benzodioxole-5-carboxamide

Cat. No.: B12210400
M. Wt: 453.4 g/mol
InChI Key: GVDMGUFFVTZGKM-UHFFFAOYSA-N
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Description

N-[2-(6,7-Dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-1,3-benzodioxole-5-carboxamide is a synthetic heterocyclic compound featuring a benzofuran core substituted with a 6,7-dimethyl-2-oxochromen-4-yl group at position 2 and a 1,3-benzodioxole-5-carboxamide moiety at position 3.

Properties

Molecular Formula

C27H19NO6

Molecular Weight

453.4 g/mol

IUPAC Name

N-[2-(6,7-dimethyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C27H19NO6/c1-14-9-18-19(12-24(29)33-22(18)10-15(14)2)26-25(17-5-3-4-6-20(17)34-26)28-27(30)16-7-8-21-23(11-16)32-13-31-21/h3-12H,13H2,1-2H3,(H,28,30)

InChI Key

GVDMGUFFVTZGKM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)OC(=O)C=C2C3=C(C4=CC=CC=C4O3)NC(=O)C5=CC6=C(C=C5)OCO6

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(6,7-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-1,3-benzodioxole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation of reaction steps to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(6,7-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-1,3-benzodioxole-5-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in basic medium.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Halide derivatives in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Anticancer Properties

One of the most significant applications of N-[2-(6,7-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-1,3-benzodioxole-5-carboxamide is its anticancer activity. Studies have shown that derivatives of this compound exhibit potent cytotoxic effects against several cancer cell lines.

Case Study: Cytotoxic Activity

In a study evaluating the cytotoxic effects of various derivatives, this compound was found to have an IC50 value of approximately 4.67 µM against MCF-7 breast cancer cells, indicating significant anticancer potential compared to other tested compounds . Furthermore, the compound demonstrated selectivity for cancer cells over non-cancerous cells, which is crucial for minimizing side effects during treatment.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown potential as an anti-inflammatory agent. Research indicates that the compound can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2, which are implicated in various inflammatory diseases .

Structure and Stability

The molecular structure of this compound has been thoroughly characterized using X-ray diffraction techniques. The crystal structure reveals a stable conformation with significant intramolecular interactions that contribute to its biological activity . Understanding the structural properties is essential for further modifications aimed at enhancing efficacy and reducing toxicity.

Comparison with Similar Compounds

Table 1: Structural and Hypothetical Property Comparison

Feature Target Compound Analog (873681-72-2)
Substituent at Position 2 Chromenyl group (electron-withdrawing) 4-Methoxyphenylcarbamoyl (electron-donating)
Substituent at Position 3 Benzodioxole-carboxamide Chromene-carboxamide
Molecular Rigidity High (fused benzodioxole) Moderate (flexible methoxy group)
Lipophilicity (Predicted) Higher (benzodioxole enhances logP) Lower (polar methoxy group)
Hydrogen-Bonding Capacity 2 H-bond acceptors (amide, dioxole) 3 H-bond acceptors (amide, carbonyl, methoxy)

Implications of Substituent Variations

  • In contrast, the 4-methoxyphenyl group in the analog may prioritize π-π stacking or polar interactions .
  • Steric Considerations : The fused benzodioxole system imposes greater steric hindrance compared to the single methoxy group in the analog, which could influence binding pocket accessibility.

Research Findings and Methodological Context

Crystallographic and Computational Insights

While direct crystallographic data for the target compound are unavailable, methodologies such as SHELX (widely used for small-molecule refinement) could elucidate its conformational preferences. Computational modeling (e.g., density functional theory) may further predict its reactivity and binding modes relative to analogs.

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